2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate
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Overview
Description
2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate is an organic compound characterized by its complex structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,3-diphenylpropyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding methanesulfonate ester. This intermediate is then reacted with methylsulfonyl chloride under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate groups can be displaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Oxidation: Oxidative cleavage of the methanesulfonate groups can yield aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic substitution: The major products are substituted derivatives where the methanesulfonate group is replaced by the nucleophile.
Reduction: The major products are the corresponding alcohols.
Oxidation: The major products are aldehydes or ketones, depending on the specific conditions used.
Scientific Research Applications
2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the methanesulfonate groups can be cleaved in vivo to release active pharmaceutical ingredients.
Material Science: It is used in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate involves the cleavage of the methanesulfonate groups under physiological conditions, releasing the active moiety. This process can be catalyzed by enzymes such as esterases. The released active moiety can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylpropyl methanesulfonate: Lacks the additional methylsulfonyl group.
2-{[(Ethylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate: Contains an ethylsulfonyl group instead of a methylsulfonyl group.
3,3-Diphenylpropyl chloride: Contains a chloride group instead of methanesulfonate.
Uniqueness
2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate is unique due to the presence of both methanesulfonate and methylsulfonyl groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
95316-36-2 |
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Molecular Formula |
C18H22O6S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[2-(methylsulfonyloxymethyl)-3,3-diphenylpropyl] methanesulfonate |
InChI |
InChI=1S/C18H22O6S2/c1-25(19,20)23-13-17(14-24-26(2,21)22)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 |
InChI Key |
RORUJFOEXOGGSL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC(COS(=O)(=O)C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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